An In-Depth Technical Guide to 3-Bromo-5-chloro-6-methoxyquinoline: Orthogonal Reactivity and Synthetic Applications
An In-Depth Technical Guide to 3-Bromo-5-chloro-6-methoxyquinoline: Orthogonal Reactivity and Synthetic Applications
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound Focus: 3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0)
Executive Summary
In modern drug discovery, the quinoline scaffold remains a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimalarials, and antibacterial agents. 3-Bromo-5-chloro-6-methoxyquinoline (CAS: 2092491-90-0) emerges as a highly specialized, bifunctional building block designed for advanced medicinal chemistry campaigns.
Unlike simple mono-halogenated quinolines, this specific substitution pattern offers a programmable, site-selective reactivity profile. By leveraging the inherent electronic differences between the C3-bromide and the C5-chloride, chemists can execute orthogonal cross-coupling strategies. Furthermore, the C6-methoxy group serves as an electronic modulator that can be unmasked late-stage to provide a phenolic anchor for Proteolysis Targeting Chimeras (PROTACs) or fluorophore conjugation.
Physicochemical & Structural Profiling
To effectively utilize this building block, one must first understand its baseline physicochemical properties. The presence of two distinct halogens and an electron-donating methoxy group significantly influences both its reactivity and its behavior in analytical systems.
Table 1: Physicochemical and Analytical Properties
| Property | Value | Mechanistic / Analytical Significance |
| CAS Number | 2092491-90-0 | Unique identifier for procurement and regulatory tracking[1]. |
| Molecular Formula | C10H7BrClNO | Defines the exact atomic composition[2]. |
| Molecular Weight | 272.52 g/mol | Essential for stoichiometric calculations. |
| Monoisotopic Mass | 270.939 Da | Critical for High-Resolution Mass Spectrometry (HRMS)[3]. |
| Isotopic Signature | M,M+2,M+4 | The combination of 79Br/81Br and 35Cl/37Cl creates a distinct 3:4:1 isotopic cluster in MS spectra, acting as a built-in diagnostic tool. |
| InChIKey | QKEPLGZIKVJWNG-UHFFFAOYSA-N | Standardized structural representation for cheminformatics[1]. |
| Predicted XLogP | ~3.5 | Indicates moderate lipophilicity; guides solvent selection (e.g., highly soluble in DCM, EtOAc, and THF)[3]. |
Mechanistic Rationale for Orthogonal Reactivity
The true value of 3-bromo-5-chloro-6-methoxyquinoline lies in its capacity for sequential, site-selective functionalization. As a Senior Application Scientist, I emphasize that successful orthogonal coupling is not merely about choosing the right reagents, but understanding the underlying thermodynamic and kinetic principles of the molecule.
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The C3-Bromo Position (Kinetic Control): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of Pd(0) into the carbon-halogen bond is the rate-determining step. The bond dissociation energy of C-Br (~81 kcal/mol) is significantly lower than that of C-Cl (~96 kcal/mol). Consequently, the C3 position undergoes oxidative addition rapidly, allowing for functionalization at milder temperatures (60–80 °C)[4][5].
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The C5-Chloro Position (Thermodynamic Reserve): The C5-chloride remains inert under standard mild coupling conditions. Once the C3 position is elaborated, the C5-Cl bond can be activated using highly electron-rich, sterically demanding phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures (>100 °C), enabling a second, distinct C-C or C-N bond formation[6].
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The C6-Methoxy Position (Electronic Tuning & Linker Anchor): The methoxy group donates electron density via resonance, enriching the quinoline core and subtly deactivating the C5-Cl bond, which further enhances the selectivity margin between C3 and C5. Late-stage demethylation yields a C6-hydroxyl group, a prime nucleophile for attaching PEG-linkers in targeted protein degradation workflows[7].
Logical Workflow of Orthogonal Functionalization
Orthogonal functionalization pathways of 3-Bromo-5-chloro-6-methoxyquinoline.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and In-Process Controls (IPCs) to verify success at each stage.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C3
Objective: To couple an arylboronic acid exclusively at the C3 position while preserving the C5-chloride for future derivatization.
Causality & Reagent Selection:
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Catalyst: Pd(dppf)Cl2 (5 mol%). The bidentate dppf ligand possesses a large bite angle (99°), which accelerates the reductive elimination step. Its moderate electron-donating ability is sufficient to activate the C-Br bond but insufficient to activate the C-Cl bond at 80 °C.
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Base: K2CO3 (2.0 eq). A mild inorganic base facilitates transmetalation without causing hydrolytic degradation of the quinoline core.
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Solvent: 1,4-Dioxane/Water (4:1 v/v). Dioxane provides excellent solubility for the quinoline, while water dissolves the base and accelerates the activation of the boronic acid to the reactive boronate species[5].
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-chloro-6-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.1 eq), and K2CO3 (2.0 eq).
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Degassing (Critical Step): Add the 1,4-Dioxane/Water mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
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Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 80 °C for 4–6 hours.
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Self-Validating IPC (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.
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Validation: The starting material mass ( m/z 271.9 [M+H]+ ) should be consumed. The product mass must exhibit a 3:1 isotopic cluster ( M and M+2 ), confirming that the single chlorine atom at C5 remains intact. If a 1:1 cluster is observed, the C5-Cl bond has been undesirably activated.
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Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: Late-Stage Demethylation of C6-Methoxy
Objective: To unmask the C6-methoxy group to a phenol (hydroxyl) after the C3 and C5 positions have been functionalized.
Causality & Reagent Selection:
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Reagent: Boron tribromide ( BBr3 , 3.0 eq). BBr3 is a potent Lewis acid. It coordinates to the basic methoxy oxygen, weakening the O−CH3 bond, which is subsequently cleaved by intramolecular nucleophilic attack from the bromide ion.
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Solvent: Anhydrous Dichloromethane (DCM). Water must be strictly avoided, as BBr3 reacts violently with moisture to form highly corrosive HBr gas and boric acid.
Step-by-Step Methodology:
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Cryogenic Setup: Dissolve the C3/C5-functionalized 6-methoxyquinoline intermediate (1.0 eq) in anhydrous DCM under an Argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
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Reagent Addition: Dropwise, add a 1.0 M solution of BBr3 in DCM (3.0 eq). Causality: The initial Lewis acid-base adduct formation is highly exothermic. Cryogenic conditions prevent charring and undesired side reactions.
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Cleavage Phase: Remove the cooling bath and allow the reaction to warm to room temperature slowly over 12 hours.
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Self-Validating IPC (TLC/LC-MS):
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Validation: Quench a 10 µL aliquot in MeOH. TLC (UV 254 nm) should reveal a new, highly polar spot (lower Rf ) due to the newly formed hydrogen-bonding phenol. LC-MS will confirm a mass shift of exactly -14 Da (loss of a CH2 unit).
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Quenching Protocol: Cool the flask back to 0 °C. Carefully and dropwise add Methanol to destroy excess BBr3 , followed by saturated aqueous NaHCO3 until the pH reaches 7-8. Extract with DCM, dry, and concentrate.
Conclusion
3-Bromo-5-chloro-6-methoxyquinoline is a sophisticated molecular scaffold that empowers medicinal chemists to execute highly controlled, multi-vector elaborations. By understanding the thermodynamic and kinetic disparities between its halogenated sites, researchers can deploy orthogonal cross-coupling protocols to rapidly generate diverse, biologically active quinoline libraries. Adhering to the self-validating protocols outlined above ensures high fidelity, reproducibility, and synthetic efficiency in complex drug discovery pipelines.
References
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PubChemLite. "3-bromo-5-chloro-6-methoxyquinoline (C10H7BrClNO) - Predicted Collision Cross Section and Profile." Université du Luxembourg. Available at:[Link]
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The Journal of Organic Chemistry. "Synthesis of Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline Halides and Subsequent Suzuki–Miyaura Coupling." ACS Publications. Available at:[Link]
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Wikipedia, The Free Encyclopedia. "Suzuki reaction - Mechanism and Relative Reactivity." Available at:[Link]
Sources
- 1. 3-bromo-5-chloro-6-methoxyquinoline | 2092491-90-0 [sigmaaldrich.com]
- 2. PubChemLite - 3-bromo-5-chloro-6-methoxyquinoline (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-bromo-5-chloro-6-methoxyquinoline (C10H7BrClNO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemimpex.com [chemimpex.com]
